Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Benzyl 3-cyano-3-oxoazetidine-1-carboxylate.
Reduction: Benzyl 3-amino-3-hydroxyazetidine-1-carboxylate.
Substitution: Various substituted benzyl azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the cyano group.
1-Cbz-3-hydroxyazetidine: Another azetidine derivative with a carbobenzyloxy (Cbz) protecting group.
3-Hydroxyazetidine-1-carboxylic Acid Benzyl Ester: Similar to Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate but without the cyano group
Uniqueness
This compound is unique due to the presence of both cyano and hydroxyl functional groups on the azetidine ring. This combination of functional groups provides unique reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13N1O3
- Molecular Weight : 219.23 g/mol
- IUPAC Name : this compound
This compound features a cyano group, a hydroxyl group, and a carboxylate moiety, contributing to its reactivity and biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and leukemia. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (Liver Cancer) | 15.2 | Induction of apoptosis via caspase activation |
HL-60 (Leukemia) | 12.5 | Cell cycle arrest and apoptosis |
MCF-7 (Breast Cancer) | 22.0 | Modulation of p53 and Bcl-2 family proteins |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies reveal that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Pseudomonas aeruginosa | 20 | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Regulation : It influences cell cycle progression by modulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G2/M phase.
- Antimicrobial Mechanism : The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A xenograft model demonstrated that treatment with the compound significantly reduced tumor size in mice with liver cancer, supporting its potential as an anticancer agent.
- Case Study 2 : Clinical trials are underway to assess the efficacy of this compound in combination therapies for enhancing the effects of existing chemotherapeutics.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c13-7-12(16)8-14(9-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,16H,6,8-9H2 |
InChI Key |
ZEDZHQYBKVWQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C#N)O |
Origin of Product |
United States |
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